4-methyl-N-(2-methylpropyl)-5-(propan-2-yl)-2-propoxybenzene-1-sulfonamide
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Overview
Description
4-methyl-N-(2-methylpropyl)-5-(propan-2-yl)-2-propoxybenzene-1-sulfonamide is a complex organic compound with a unique structure that includes multiple alkyl groups and a sulfonamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(2-methylpropyl)-5-(propan-2-yl)-2-propoxybenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the benzene ring substituted with the desired alkyl groups. The sulfonamide group is then introduced through a sulfonation reaction, followed by the addition of the propoxy group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(2-methylpropyl)-5-(propan-2-yl)-2-propoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The alkyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
4-methyl-N-(2-methylpropyl)-5-(propan-2-yl)-2-propoxybenzene-1-sulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 4-methyl-N-(2-methylpropyl)-5-(propan-2-yl)-2-propoxybenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonamides with different alkyl or functional group substitutions. Examples include:
- 4-methyl-N-(2-methylpropyl)-5-(propan-2-yl)-2-methoxybenzene-1-sulfonamide
- 4-methyl-N-(2-methylpropyl)-5-(propan-2-yl)-2-ethoxybenzene-1-sulfonamide
Uniqueness
What sets 4-methyl-N-(2-methylpropyl)-5-(propan-2-yl)-2-propoxybenzene-1-sulfonamide apart is its specific combination of alkyl groups and the propoxy substitution, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C17H29NO3S |
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Molecular Weight |
327.5 g/mol |
IUPAC Name |
4-methyl-N-(2-methylpropyl)-5-propan-2-yl-2-propoxybenzenesulfonamide |
InChI |
InChI=1S/C17H29NO3S/c1-7-8-21-16-9-14(6)15(13(4)5)10-17(16)22(19,20)18-11-12(2)3/h9-10,12-13,18H,7-8,11H2,1-6H3 |
InChI Key |
HTNJYFKSEMAWNH-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)NCC(C)C |
Origin of Product |
United States |
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